molecular formula C16H20BrClN2O B12764943 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (+-)- CAS No. 80952-19-8

9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (+-)-

Cat. No.: B12764943
CAS No.: 80952-19-8
M. Wt: 371.7 g/mol
InChI Key: GDRQSZRRGTYYHE-SWYZXDRTSA-N
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Description

9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is a synthetic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- typically involves multiple steps, starting from a suitable ergoline precursor. The bromination and propylation reactions are key steps in the synthesis. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound, known for its psychoactive properties.

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent hallucinogenic effects.

    Bromocriptine: Another brominated ergoline derivative used in the treatment of Parkinson’s disease.

Uniqueness

9-Oxaergoline, 2-bromo-6-propyl-, monohydrochloride, (±)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

80952-19-8

Molecular Formula

C16H20BrClN2O

Molecular Weight

371.7 g/mol

IUPAC Name

(2R,7R)-10-bromo-6-propyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;hydrochloride

InChI

InChI=1S/C16H19BrN2O.ClH/c1-2-6-19-7-8-20-15-10-4-3-5-12-14(10)11(9-13(15)19)16(17)18-12;/h3-5,13,15,18H,2,6-9H2,1H3;1H/t13-,15-;/m1./s1

InChI Key

GDRQSZRRGTYYHE-SWYZXDRTSA-N

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br.Cl

Canonical SMILES

CCCN1CCOC2C1CC3=C(NC4=CC=CC2=C34)Br.Cl

Origin of Product

United States

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